molecular formula C7H12N2O3 B7932209 4-Acetyl-piperazine-2-carboxylic acid

4-Acetyl-piperazine-2-carboxylic acid

Cat. No.: B7932209
M. Wt: 172.18 g/mol
InChI Key: AYNXPULKEOGGDU-UHFFFAOYSA-N
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Description

4-Acetyl-piperazine-2-carboxylic acid is a heterocyclic organic compound that features a piperazine ring substituted with an acetyl group at the 4-position and a carboxylic acid group at the 2-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the acetyl group to a carboxylic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 4-Carboxyl-piperazine-2-carboxylic acid.

    Reduction: 4-Hydroxy-piperazine-2-carboxylic acid.

    Substitution: Various N-substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

4-Acetyl-piperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carboxylic acid groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    4-Methyl-piperazine-2-carboxylic acid: Similar structure with a methyl group instead of an acetyl group.

    4-Ethyl-piperazine-2-carboxylic acid: Similar structure with an ethyl group instead of an acetyl group.

Uniqueness

4-Acetyl-piperazine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in drug design and synthesis, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-acetylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-6(4-9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXPULKEOGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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